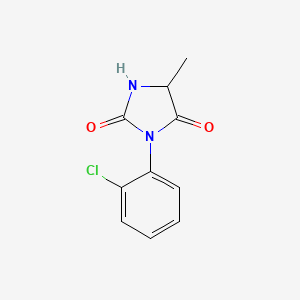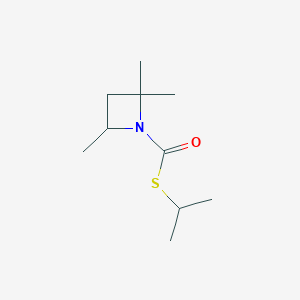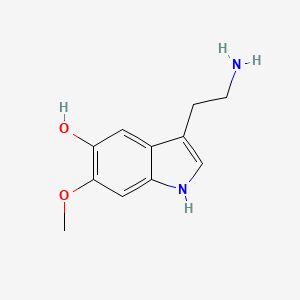
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound has a unique structure that includes an aminoethyl group and a methoxy group attached to the indole ring, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyindole with 2-bromoethylamine under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the product, which is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in mood regulation and cognitive functions. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
類似化合物との比較
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure but with a hydroxyl group instead of a methoxy group.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles, with a similar methoxy group but an additional acetyl group.
Psilocin (4-hydroxy-N,N-dimethyltryptamine): A psychedelic compound with a hydroxyl group at the 4-position and dimethyl groups on the nitrogen.
Uniqueness
3-(2-Aminoethyl)-6-methoxy-1H-indol-5-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. Its combination of an aminoethyl group and a methoxy group on the indole ring sets it apart from other similar compounds and may result in unique interactions with biological targets.
特性
CAS番号 |
46397-71-1 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
3-(2-aminoethyl)-6-methoxy-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-5-9-8(4-10(11)14)7(2-3-12)6-13-9/h4-6,13-14H,2-3,12H2,1H3 |
InChIキー |
YEAKJKBDBPBKBK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)NC=C2CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

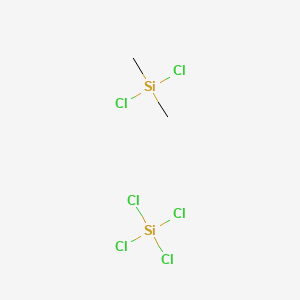
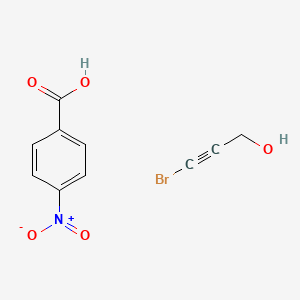
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)



![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

